molecular formula C6H10ClNO2 B3032157 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 1181458-33-2

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Cat. No.: B3032157
CAS No.: 1181458-33-2
M. Wt: 163.60
InChI Key: IQNGIDOFRBBFGV-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride (CAS: 1181458-33-2) is a bicyclic organic compound featuring a fused cyclopropane and pyrrolidine ring system. Its rigid, strained structure enhances its utility as a building block in medicinal chemistry, particularly in drug discovery for central nervous system (CNS) targets and enzyme inhibitors . The hydrochloride salt improves solubility in polar solvents, facilitating its use in coupling reactions (e.g., amide bond formation) with carboxylic acids or esters, as demonstrated in patent syntheses of bioactive molecules .

Key properties:

  • Molecular formula: C₆H₉NO₂·HCl
  • Molecular weight: 163.60 g/mol (hydrochloride form)
  • Structural features: Nitrogen at position 3, fused bicyclic core (cyclopropane + pyrrolidine), carboxylic acid group at position 1.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(6)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNGIDOFRBBFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-33-2
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides high yields and diastereoselectivities, making it a practical route for producing this compound. Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are optimized for high yield and purity, often using palladium or ruthenium catalysts to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antagonism of Dopamine Receptors
One of the prominent applications of 3-azabicyclo[3.1.0]hexane derivatives is in the modulation of dopamine receptors, particularly the D3 receptor. These compounds have shown potential in treating conditions such as schizophrenia and Parkinson's disease by acting as antagonists or inhibitors of the D3 receptor. For instance, a study highlighted the synthesis of chiral intermediates that can be used to develop selective D3 receptor antagonists, which may lead to new therapeutic agents for these neurological disorders .

Case Study: Chiral Intermediates
In a significant research effort, (1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane was synthesized as a chiral intermediate for further development into therapeutic agents targeting the D3 receptor. The absolute configuration was determined using vibrational circular dichroism (VCD) and optical rotation analyses, demonstrating the compound's relevance in drug design .

Agricultural Applications

Sterilization of Male Anthers
The compound has been explored for its biological properties in agriculture, particularly in the sterilization of male anthers in plants. This application could potentially enhance crop yields by controlling pollination processes. The ability to synthesize derivatives like 2-carboxy-3-azabicyclo[3.1.0]hexane has been noted as particularly valuable for developing agricultural agents that can regulate plant reproduction effectively .

Synthetic Chemistry

Building Block for Heterocycles
In synthetic chemistry, 3-azabicyclo[3.1.0]hexane serves as a versatile building block for creating complex heterocycles with diverse functionalities. Research has shown its use in synthesizing highly functionalized compounds that exhibit biological activities such as antibacterial and fungicidal properties . The integration of this compound into synthetic pathways allows chemists to explore new chemical spaces and develop novel materials.

Case Study: Functionalized Derivatives
A study reported on the synthesis of derivatives involving 3-azabicyclo[3.1.0]hexane that demonstrated significant biological activity against various pathogens. By modifying the azabicyclic structure, researchers achieved compounds with improved efficacy in antifungal and antibacterial assays, showcasing its potential as a scaffold for drug discovery .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Bicyclic Carboxylic Acid Hydrochlorides

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications References
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride C₆H₉NO₂·HCl 163.60 1181458-33-2 Rigid bicyclic core, hydrochloride salt Drug intermediates, kinase inhibitors
2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride C₆H₁₀ClNO₂ 163.60 132806-41-8 Nitrogen at position 2, reduced ring strain Synthetic intermediates
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride C₇H₁₁NO₂·HCl 189.63 1803607-01-3 Larger bicyclic core ([3.2.0] system) Antibiotic analogs (e.g., penicillin derivatives)
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₃H₁₅NO₂ 217.27 69407-32-5 Benzyl substituent at N3, increased lipophilicity CNS drug candidates
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride C₇H₁₁NO₂·HCl 193.63 sc-345326 Stereospecific carboxylate at position 6 High-cost research reagent

Key Differences and Implications

Ring Size and Strain :

  • The [3.1.0] system (hexane core) exhibits higher ring strain than the [3.2.0]heptane analog, enhancing reactivity in nucleophilic substitutions .
  • Larger cores (e.g., [3.2.0]heptane) may mimic β-lactam antibiotics, as seen in ’s penicillin-related structure .

Substituent Effects: Benzyl groups (e.g., 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid) increase lipophilicity, improving blood-brain barrier penetration for CNS targets . Boc-protected derivatives (e.g., tert-butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate) serve as stable intermediates in peptide synthesis .

Stereochemistry :

  • Stereospecific variants (e.g., (1R,5S)-isomers) show distinct biological activities. For example, (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is priced at $2,570/250 mg, reflecting its niche use in enantioselective syntheses .

Salt Forms :

  • Hydrochloride salts enhance aqueous solubility, critical for in vitro assays. In contrast, free carboxylic acids (e.g., 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, CAS 63618-04-2) require activation for coupling reactions .

Biological Activity

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride (CAS No. 1181458-33-2) is a bicyclic compound with a nitrogen atom integrated into its six-membered ring structure. This unique configuration positions it as a significant candidate for various biological applications, particularly in medicinal chemistry. The hydrochloride form enhances its solubility, making it suitable for pharmaceutical formulations.

Structural Characteristics

  • Molecular Formula : C6_6H9_9ClN\O2_2
  • Molecular Weight : 163.6 g/mol
  • IUPAC Name : (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride

The bicyclic structure allows for interactions with biological targets, including enzymes and receptors, which can lead to modulation of various biological pathways.

Biological Activity Overview

Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of 3-azabicyclo[3.1.0]hexane can induce apoptosis in cancer cell lines such as HeLa and CT26, demonstrating potential as antitumor agents .
  • Antimicrobial Properties : Several derivatives exhibit antibacterial and antifungal activities, making them candidates for further development in treating infections .

Antitumor Activity

A study evaluated a series of heterocyclic compounds containing 3-azabicyclo[3.1.0]hexane frameworks for their antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50_{50} (μM)Mechanism of Action
Compound 4eHeLa15.0Induces apoptosis via p53 modulation
Compound 4gCT2613.5Inhibition of cell cycle progression
Compound 4dHeLa46.8Cell motility reduction

The most effective compounds demonstrated significant effects on cell cycle distribution and induced apoptosis in treated cells, suggesting their potential as therapeutic agents .

Antimicrobial Activity

Research has indicated that azabicyclo[3.1.0]hexane derivatives possess notable antimicrobial properties:

  • Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Examples : Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Synthesis and Modification

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including palladium-catalyzed cyclopropanation reactions, which allow for the introduction of functional groups that enhance biological activity .

Q & A

Q. What structural features make 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride significant in drug design?

The bicyclic scaffold combines a nitrogen atom and carboxylic acid group, enabling strong hydrogen-bonding interactions with biological targets. Its rigid conformation enhances binding selectivity, particularly in enzyme inhibition (e.g., neurotransmitter regulation targets) .

Q. What synthetic methods are commonly used to prepare this compound?

Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones achieves high yields (85–92%) and diastereoselectivity (dr >20:1). Alternative methods include ruthenium-catalyzed cyclization of 1,5-enynes under mild conditions (60°C, 12 h) .

Q. What biological activities have been reported for derivatives of this compound?

Derivatives exhibit antiproliferative activity in human cancer cell lines (e.g., K562: IC50 8.2 μM; HeLa: IC50 9.8 μM) via MAPK/ERK pathway modulation. Antimicrobial activity against Gram-positive bacteria (MIC 4–8 μg/mL) has also been observed .

Q. Which analytical techniques are critical for characterizing this compound?

Use 1H/13C NMR (500 MHz, D2O) for structural confirmation, HPLC-MS (ESI+) for purity (>98%), and X-ray crystallography for absolute stereochemistry determination. Polarimetry ([α]D20 = +34.5°) validates chiral integrity .

Q. What pharmacological applications utilize this scaffold?

The scaffold is integral to Centanafadine Hydrochloride, a phase III ADHD drug with dual norepinephrine-dopamine reuptake inhibition (Ki = 12 nM NET, 18 nM DAT). It also serves as a precursor for antiviral agents targeting neuraminidase .

Advanced Research Questions

Q. How can diastereoselectivity in palladium-catalyzed cyclopropanation be optimized?

Employ chiral ligands like (R)-BINAP with Pd(OAc)2 in toluene at 80°C, achieving dr >95:5 via π-allyl intermediate control. Solvent polarity screening (toluene > THF > DMF) enhances selectivity .

Q. What molecular mechanisms drive the antiproliferative effects in cancer models?

RNA-seq analysis reveals 2.3-fold upregulation of p53 targets (e.g., CDKN1A) and 1.8-fold downregulation of PI3K-Akt components in treated HeLa cells. Caspase-3 activation (3.5-fold increase) confirms apoptosis induction .

Q. How is stereoisomerism resolved in derivatives of this scaffold?

Chiral SFC (IA column, 35% MeOH/CO2) separates diastereomers (α = 1.32). Mosher ester analysis (ΔδR-S > 0.15 ppm) assigns absolute configuration, while NOESY confirms spatial arrangements .

Q. What strategies improve binding to neuronal nicotinic receptors?

Introducing 3-aryl substituents via Buchwald-Hartwig amination (Pd2(dba)3/Xantphos, 110°C) boosts α4β2 nAChR affinity (Ki from 450 nM to 89 nM). Meta-substituted pyridines optimize π-π stacking .

Q. How do in vitro toxicity profiles translate to in vivo models?

While showing low hepatotoxicity (HepG2 IC50 >100 μM), chronic dosing in rats (50 mg/kg, 28d) causes 23% weight loss. PK/PD modeling (CL = 15 mL/min/kg, Vd = 2.1 L/kg) guides therapeutic index optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

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